Phytosphingosine-d7

Analytical Chemistry Lipidomics Quality Control

Phytosphingosine-d7 is the gold standard SIL-IS for LC-MS/MS quantification of phytosphingosine, overcoming ion suppression and extraction variability. With ≥99% deuterated purity, it co-elutes perfectly with the analyte, ensuring unmatched quantitative accuracy for lipidomics, biomarker validation, and PK/PD studies. Essential for GLP/ISO compliant methods, supported by batch-specific COA. Procure now for robust, regulatory-ready analytical workflows.

Molecular Formula C18H39NO3
Molecular Weight 324.5 g/mol
Cat. No. B15557633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhytosphingosine-d7
Molecular FormulaC18H39NO3
Molecular Weight324.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1/i1D3,2D2,3D2
InChIKeyAERBNCYCJBRYDG-NCLQHWOVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phytosphingosine-d7 Internal Standard: A Critical Tool for Accurate LC-MS Quantification in Sphingolipid Research and Procurement


Phytosphingosine-d7 (4-Hydroxysphinganine-d7) is a stable, isotopically labeled analog of the endogenous sphingolipid phytosphingosine, intended exclusively as an internal standard for the accurate and precise quantification of unlabeled phytosphingosine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . It is a deuterated phospholipid with a core mass shift of +7 Da relative to the native compound, enabling its use in isotope dilution workflows without altering the analyte's physicochemical properties [1]. The compound is supplied as a neat solid with a reported purity of ≥99% for deuterated forms (d1-d7), ensuring minimal interference from unlabeled or under-labeled species .

The Quantitative Imperative: Why Generic Substitution of Phytosphingosine-d7 Undermines Sphingolipidomic Data Integrity


Quantitative LC-MS/MS analysis of phytosphingosine in complex biological matrices is confounded by significant ion suppression and variable extraction recovery, which can lead to inaccurate results if not properly corrected [1]. The use of an internal standard is mandatory to compensate for these matrix effects. However, substituting Phytosphingosine-d7 with a non-isotopically labeled analog (e.g., C17-sphingosine) or a different deuterated standard (e.g., sphinganine-d7) introduces a risk of differential ionization and chromatographic behavior, leading to inconsistent response factors and compromised quantitative accuracy [2]. Stable isotope-labeled internal standards (SIL-IS) are the recognized gold standard, as their near-identical physicochemical properties ensure they co-elute with and experience the same matrix environment as the target analyte, a principle that is not reliably met by structural analogs [3].

Quantitative Differentiation Guide: Direct Evidence for Phytosphingosine-d7 Selection in Analytical and Procurement Workflows


Isotopic Purity and Stability: A 4-Year Shelf Life and ≥99% Deuterium Incorporation Ensures Long-Term Analytical Reproducibility

Phytosphingosine-d7 from leading vendors demonstrates a critical specification: a purity of ≥99% for deuterated forms (d1-d7), coupled with a reported stability of at least 4 years when stored at -20°C . This high isotopic purity is essential for minimizing background signal contribution from unlabeled phytosphingosine (which would be indistinguishable from the target analyte) and ensuring a robust, reproducible internal standard response. A lower-purity deuterated alternative or an unlabeled analog would introduce variability and reduce the quantitative dynamic range of the LC-MS/MS assay .

Analytical Chemistry Lipidomics Quality Control

Correction of LC-MS/MS Matrix Effects: A 7-Da Mass Shift Enables Definitive Analyte Resolution and Accurate Quantification in Complex Biological Samples

In LC-MS/MS-based quantification of sphingolipids, the use of a deuterated internal standard like Phytosphingosine-d7 is critical for correcting ion suppression or enhancement caused by co-eluting matrix components [1]. The +7 Da mass shift (m/z 324.55 for the labeled compound versus m/z 317.5 for unlabeled phytosphingosine) provides a clear, interference-free mass spectrometry window, even in complex lipid extracts where other isobaric or isotopic overlaps might occur . This is in contrast to using a structural analog (e.g., C17-sphingosine) as an internal standard, which may not co-elute perfectly and can have a different ionization efficiency in the sample matrix, leading to inaccurate quantification [2].

Bioanalysis Lipidomics Metabolomics

Dual 13C/Deuterium Labeling as a Superior Alternative: D-ribo-Phytosphingosine-[13C2,d2] Offers Enhanced Analytical Selectivity but with Significant Cost and Availability Trade-offs

While Phytosphingosine-d7 is the most established deuterated internal standard, alternative labeling strategies exist, such as the dual 13C/deuterium-labeled D-ribo-Phytosphingosine-[13C2,d2] . This compound offers a +4 Da mass shift (from the dual labels), which can provide even greater selectivity in complex samples by reducing the potential for isotopic overlap with naturally occurring 13C isotopomers of the unlabeled analyte. However, this increased analytical specificity comes at a significantly higher cost and typically requires custom synthesis, as it is not a widely available catalog item. Procurement of Phytosphingosine-d7 from major vendors (e.g., Cayman Chemical, MedChemExpress) provides a readily available, validated solution with a well-established purity profile, while the 13C2,d2 variant is a more specialized and costly reagent for niche applications .

Stable Isotope Labeling Sphingolipidomics Method Development

Vendor Specification Comparison: High-Confidence Procurement Driven by Transparent Purity, Stability, and Batch-Specific COA Data

Procurement decisions are directly impacted by the transparency and reliability of vendor-supplied specifications. A comparative analysis of available product data sheets reveals that Cayman Chemical provides the most comprehensive package for Phytosphingosine-d7, including a ≥99% purity specification for deuterated forms, a 4-year stability guarantee at -20°C, and availability of batch-specific Certificates of Analysis (COA) and QC data . In contrast, other vendors list purities as ≥98% (InvivoChem) or simply state the compound's intended use without detailed purity or stability metrics [1]. For laboratories requiring strict adherence to Good Laboratory Practice (GLP) or method validation standards, the availability of batch-specific documentation is a non-negotiable requirement for ensuring data traceability and reproducibility.

Quality Control Research Reagents Method Validation

Validated Research and Industrial Application Scenarios for Phytosphingosine-d7, Supported by Quantitative Evidence


Accurate Sphingolipid Quantification in Lipidomics and Metabolomics Studies

This is the primary, validated application for Phytosphingosine-d7. It serves as a superior internal standard for LC-MS/MS-based quantification of phytosphingosine in biological samples, such as cell lysates, tissues, and plasma. The evidence of its high isotopic purity (≥99%) and ability to co-elute with the target analyte ensures that it accurately corrects for matrix effects and ion suppression, which are known issues in lipidomics workflows [1]. This enables the generation of high-confidence, reproducible quantitative data that is essential for biomarker discovery and pathway analysis.

Pharmaceutical and Cosmetic Research: Quantifying Active Sphingolipid Levels in Formulations and Biological Models

Given the reported biological activities of phytosphingosine, including its role as a GPR120 activator and its anti-inflammatory properties , accurate quantification is critical in both drug development and cosmetic science. Phytosphingosine-d7 is the requisite analytical tool for measuring the concentration and stability of phytosphingosine in topical formulations, cell-based assays, or in vivo models. Its use is mandated for robust method validation and pharmacokinetic/pharmacodynamic (PK/PD) studies, where precise measurement of the compound's concentration in relevant matrices (e.g., skin tissue, serum) is essential [1].

Quality Control and Regulatory Compliance for Analytical Method Validation

For laboratories operating under GLP or ISO guidelines, the use of a well-characterized, high-purity internal standard is a prerequisite for method validation. The availability of Phytosphingosine-d7 from vendors like Cayman Chemical, with batch-specific Certificates of Analysis (COA) and long-term stability data (≥4 years) , provides the necessary documentation to satisfy regulatory audits. This ensures data integrity and traceability, which are paramount for submissions to regulatory bodies like the FDA or EMA. Procuring this specific standard directly supports the establishment of robust, compliant analytical methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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